Ethyl 5-(4-methoxyphenyl)-5-oxovalerate Ethyl 5-(4-methoxyphenyl)-5-oxovalerate
Brand Name: Vulcanchem
CAS No.: 25305-58-2
VCID: VC2196193
InChI: InChI=1S/C14H18O4/c1-3-18-14(16)6-4-5-13(15)11-7-9-12(17-2)10-8-11/h7-10H,3-6H2,1-2H3
SMILES: CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate

CAS No.: 25305-58-2

Cat. No.: VC2196193

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate - 25305-58-2

Specification

CAS No. 25305-58-2
Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name ethyl 5-(4-methoxyphenyl)-5-oxopentanoate
Standard InChI InChI=1S/C14H18O4/c1-3-18-14(16)6-4-5-13(15)11-7-9-12(17-2)10-8-11/h7-10H,3-6H2,1-2H3
Standard InChI Key QQANPCGBZMJMRR-UHFFFAOYSA-N
SMILES CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC
Canonical SMILES CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC

Introduction

Chemical Structure and Properties

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate belongs to the class of esters characterized by an ethyl ester group attached to a valerate backbone, further substituted with a 4-methoxyphenyl group. This distinctive molecular arrangement contributes to its chemical behavior and potential applications in various fields.

The compound's key identifiers and physical properties are summarized in the following table:

PropertyValue
CAS Number25305-58-2
IUPAC Nameethyl 5-(4-methoxyphenyl)-5-oxopentanoate
Molecular FormulaC₁₄H₁₈O₄
Molecular Weight250.29 g/mol
InChI KeyQQANPCGBZMJMRR-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC

The structural configuration features a para-positioned methoxy group on a phenyl ring, which significantly influences its biological activity profile. This arrangement allows for specific interactions with various biological targets, making it a compound of interest for pharmacological investigations. The methoxy group enhances the compound's lipophilicity, which can affect its ability to penetrate biological membranes.

Structural Characteristics

The compound contains several functional groups that determine its chemical behavior:

  • An ethyl ester group (-COOC₂H₅) that can undergo hydrolysis

  • A ketone group connecting the phenyl ring to the aliphatic chain

  • A methoxy group (-OCH₃) at the para position of the phenyl ring

  • A linear aliphatic chain linking the two major functional groups

These structural elements collectively contribute to the compound's reactivity patterns and potential applications in synthetic organic chemistry and biochemical research.

Synthesis Methods

Laboratory Scale Synthesis

The synthesis of ethyl 5-(4-methoxyphenyl)-5-oxovalerate typically proceeds through the esterification of 5-(4-methoxyphenyl)-5-oxovaleric acid with ethanol. This reaction requires an acid catalyst, commonly sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding ester. The reaction can be represented as:

5-(4-methoxyphenyl)-5-oxovaleric acid + ethanol → ethyl 5-(4-methoxyphenyl)-5-oxovalerate + water

The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by an ethoxy group from ethanol.

Industrial Production Methods

In industrial settings, the production of ethyl 5-(4-methoxyphenyl)-5-oxovalerate can be optimized using continuous flow reactors. This approach offers several advantages over batch processing, including:

  • Better control over reaction parameters

  • Improved yield and purity of the final product

  • Enhanced efficiency through automated systems

  • Reduced risk of human error in the production process

These industrial methods are crucial for scaling up production while maintaining consistent quality standards, which is essential for research applications and commercial viability.

Chemical Reactions

Reactivity Profile

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate can participate in various chemical transformations, demonstrating its versatility as a synthetic intermediate. The major reaction types include:

Oxidation Reactions

The compound can undergo oxidation to form corresponding carboxylic acids. Oxidizing agents commonly employed include potassium permanganate and chromium trioxide. The primary product of such reactions is 5-(4-methoxyphenyl)-5-oxovaleric acid.

Reduction Reactions

Reduction of the ester group can lead to alcohol formation. Typical reducing agents include lithium aluminum hydride and sodium borohydride, resulting in the production of 5-(4-methoxyphenyl)-5-hydroxyvalerate.

Substitution Reactions

The methoxy group on the phenyl ring can be subjected to electrophilic aromatic substitution reactions. Reagents such as bromine or chlorine, in the presence of Lewis acid catalysts, can facilitate these substitutions, yielding various functionalized derivatives.

Reaction Mechanisms

The ester hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to release ethanol and produce the corresponding carboxylic acid. This reaction can occur under both acidic and basic conditions, though the mechanisms differ slightly:

  • In acidic hydrolysis, the carbonyl oxygen is protonated first, enhancing the electrophilicity of the carbonyl carbon.

  • In basic hydrolysis, the hydroxide ion directly attacks the carbonyl carbon, forming the tetrahedral intermediate.

These mechanistic pathways are fundamental to understanding the chemical behavior of ethyl 5-(4-methoxyphenyl)-5-oxovalerate in various reaction environments.

Biological Activity

Antimicrobial Properties

Preliminary studies suggest that compounds with structures similar to ethyl 5-(4-methoxyphenyl)-5-oxovalerate exhibit antimicrobial properties. The methoxy group enhances lipophilicity, potentially allowing better membrane penetration and interaction with microbial targets. This property could be exploited in the development of new antimicrobial agents, particularly against resistant strains of bacteria.

Antioxidant Activity

The compound may function as an antioxidant by scavenging free radicals, thus protecting cells from oxidative stress. This activity is critical for preventing cellular damage and associated pathological conditions. The methoxy group on the phenyl ring likely contributes to this antioxidant capacity through electron donation mechanisms.

Enzyme Inhibition

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate may inhibit specific enzymes involved in various metabolic pathways. This inhibitory effect could potentially lead to therapeutic applications against different diseases. The structural features that enable such enzyme interactions include:

  • The planar aromatic ring that can participate in π-stacking interactions with aromatic amino acid residues

  • The methoxy group that can form hydrogen bonds with appropriate residues

  • The ester group that can interact with nucleophilic residues within enzyme active sites

These structural characteristics collectively contribute to the compound's potential as an enzyme inhibitor with pharmacological significance.

Research Applications

Chemical Research

Ethyl 5-(4-methoxyphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups provide multiple sites for further chemical modifications, making it valuable in diverse synthetic pathways. Researchers can exploit these reactions to create libraries of structurally related compounds for biological screening or material science applications.

Biological Research

In biological research, the compound can be utilized for studying enzyme-substrate interactions and metabolic pathways. Its defined structure and reactivity make it suitable for investigating specific biochemical processes. Such studies can provide insights into fundamental biological mechanisms and potentially lead to the development of new therapeutic strategies.

Industrial Applications

The compound finds applications in the production of fine chemicals and serves as a precursor in the synthesis of various industrial products. Its well-defined synthesis route and scalable production methods make it commercially viable for such applications. The pharmaceutical, agrochemical, and material science industries may particularly benefit from its availability as a synthetic building block.

Comparative Analysis

Structure-Activity Relationship

To better understand the unique properties of ethyl 5-(4-methoxyphenyl)-5-oxovalerate, it is informative to compare it with structurally similar compounds. The following table presents a comparative analysis of such compounds:

CompoundStructural FeaturesBiological ActivityDistinctive Aspects
Ethyl 5-(4-methoxyphenyl)-5-oxovalerateMethoxy group at para positionPotential antimicrobial and antioxidant activityBalance of lipophilicity and hydrophilicity
Ethyl 5-(4-hydroxyphenyl)-5-oxovalerateHydroxy group instead of methoxyAntimicrobial propertiesIncreased polarity affecting membrane permeability
Ethyl 5-(4-cyanophenyl)-5-oxovalerateCyano group at para positionDifferent biochemical interactionsElectron-withdrawing effect altering reactivity

This comparative analysis highlights how subtle structural modifications can significantly alter the chemical behavior and biological activity of these compounds. The presence of the methoxy group in ethyl 5-(4-methoxyphenyl)-5-oxovalerate confers distinct properties that differentiate it from its structural analogs.

Mechanism of Action

The mechanism of action of ethyl 5-(4-methoxyphenyl)-5-oxovalerate involves its interaction with specific molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with its target. The methoxyphenyl group likely plays a crucial role in binding to target sites, enhancing the compound's efficacy through:

  • Hydrophobic interactions with lipophilic pockets

  • Hydrogen bonding through the methoxy oxygen

  • π-π interactions between the aromatic ring and aromatic amino acid residues

Understanding these molecular interactions is essential for predicting the compound's behavior in biological systems and for designing structural modifications to enhance specific activities.

Future Research Directions

Based on the current understanding of ethyl 5-(4-methoxyphenyl)-5-oxovalerate, several promising research directions emerge:

  • Development of structural analogs with enhanced antimicrobial or antioxidant properties

  • Investigation of potential applications in enzyme inhibition for therapeutic purposes

  • Exploration of novel synthetic pathways to create derivatives with improved pharmacological profiles

  • Computational studies to predict interactions with biological targets

  • Evaluation of its potential as a scaffold for combinatorial chemistry

These research avenues could significantly expand the applications of this compound and related structures in medicinal chemistry and material science.

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